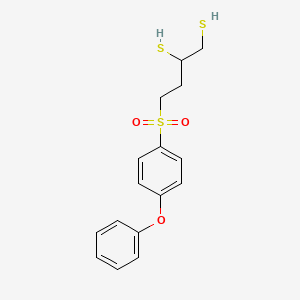
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This particular compound features a phenoxyphenyl group and a dimercaptobutyl group attached to the sulfone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone typically involves the following steps:
Formation of the Phenoxyphenyl Group: The phenoxyphenyl group can be synthesized through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene in the presence of a base.
Attachment of the Dimercaptobutyl Group: The dimercaptobutyl group can be introduced through a thiol-ene reaction, where a butene derivative reacts with thiol groups under radical initiation conditions.
Formation of the Sulfone: The final step involves the oxidation of a sulfide intermediate to form the sulfone. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to ensure the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents, halogens, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenyl 4-Phenoxyphenyl Sulfone
- 4-Chlorophenyl 4-Phenoxyphenyl Sulfone
- 4-Methylphenyl 4-Phenoxyphenyl Sulfone
Comparison
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone is unique due to the presence of the dimercaptobutyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
433217-56-2 |
|---|---|
Fórmula molecular |
C16H18O3S3 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
4-(4-phenoxyphenyl)sulfonylbutane-1,2-dithiol |
InChI |
InChI=1S/C16H18O3S3/c17-22(18,11-10-15(21)12-20)16-8-6-14(7-9-16)19-13-4-2-1-3-5-13/h1-9,15,20-21H,10-12H2 |
Clave InChI |
VALKNOMNTXYCBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCC(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


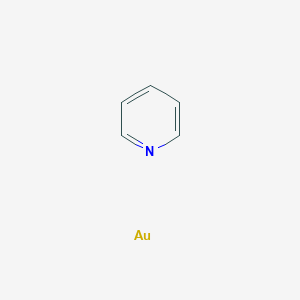
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)
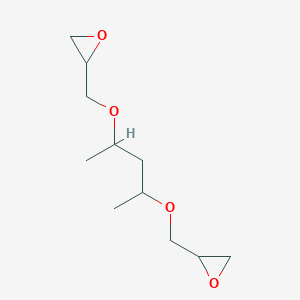
![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
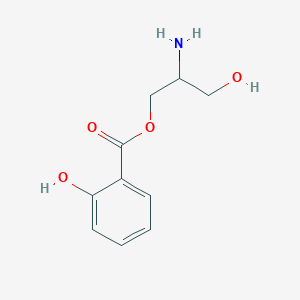
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
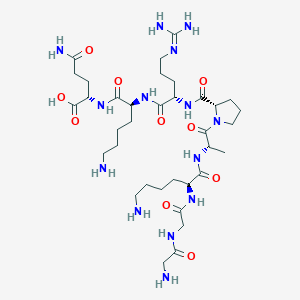
![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)
![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)
![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
